Manassantin B vs. 4-O-Demethylmanassantin B: 10-Fold Superior HIF-1 Inhibition in T47D Breast Cancer Cells
Manassantin B demonstrates 10-fold greater potency in inhibiting hypoxia-induced HIF-1 activation compared to its direct analog 4-O-demethylmanassantin B [1]. This difference is critical for studies targeting tumor hypoxia, as higher potency reduces off-target effects and improves experimental signal-to-noise ratios.
| Evidence Dimension | HIF-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | 4-O-demethylmanassantin B: 30 nM |
| Quantified Difference | 10-fold higher potency |
| Conditions | T47D human breast tumor cell-based reporter assay under hypoxic conditions |
Why This Matters
For researchers studying HIF-1 mediated pathways, Manassantin B provides a more potent and selective tool compared to its demethylated analog, enabling clearer delineation of hypoxic signaling mechanisms with reduced compound usage.
- [1] Hodges, T. W., et al. (2004). Molecular-targeted antitumor agents: the Saururus cernuus dineolignans manassantin B and 4-O-demethylmanassantin B are potent inhibitors of hypoxia-activated HIF-1. Journal of Natural Products, 67(5), 767-771. View Source
